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Compound of Interest

Compound Name: LPM4870108

Cat. No.: B15616778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
LPM4870108 is a potent and orally active pan-Tropomyosin receptor kinase (Trk) inhibitor with

demonstrated anti-tumor activity.[1] It targets wild-type and mutated Trk proteins, playing a

crucial role in cancers driven by NTRK gene fusions. This document provides detailed

application notes and protocols for the preclinical use of LPM4870108, focusing on its solubility,

preparation for experiments, and its mechanism of action.

Physicochemical and Pharmacological Properties
LPM4870108 is a selective inhibitor of TrkA, TrkB, and TrkC, with slight activity against ALK

and ROS1.[1][2] Its inhibitory concentrations and molecular details are summarized below.
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Property Value

Molecular Formula C₂₀H₁₉FN₆O₃

Molecular Weight 410.40 g/mol

CAS Number 2803679-07-2

Solubility 10 mM in DMSO[3]

IC₅₀ Values

TrkC: 0.2 nMTrkA: 2.4 nMTrkAG595R: 3.5

nMTrkAG667C: 2.3 nMALK: 182 nMhERG

current inhibition: 18.2 µM[1][4][5]

Mechanism of Action

Inhibition of Trk receptor tyrosine kinases,

leading to the blockade of downstream signaling

pathways such as RAS/MAPK/ERK, PLCγ, and

PI3K/Akt.[6]

Signaling Pathway
LPM4870108 exerts its therapeutic effect by inhibiting the Trk signaling pathway. The diagram

below illustrates the mechanism of action.
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Caption: LPM4870108 inhibits Trk receptor signaling pathways.
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Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, a stock solution of LPM4870108 is typically prepared in dimethyl

sulfoxide (DMSO).

Materials:

LPM4870108 powder

Anhydrous DMSO

Sterile microcentrifuge tubes or vials

Vortex mixer

Calibrated pipettes

Protocol:

Allow the LPM4870108 powder and DMSO to reach room temperature.

Weigh the required amount of LPM4870108 powder.

To prepare a 10 mM stock solution, dissolve 4.104 mg of LPM4870108 in 1 mL of DMSO.

Vortex the solution thoroughly until the powder is completely dissolved.

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw

cycles.

Store the aliquots at -20°C or -80°C.

In Vitro Experimental Workflow
The following workflow outlines a general procedure for testing the efficacy of LPM4870108 in

a cell-based assay.
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Caption: General workflow for in vitro cell-based assays.

Preparation of Oral Formulations for In Vivo Studies
For oral administration in animal models, LPM4870108 can be formulated as a suspension.

Vehicle Composition:

0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na)
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1% (v/v) Tween-80 in sterile water[4]

Protocol:

Prepare the vehicle solution by dissolving CMC-Na and Tween-80 in sterile water.

Weigh the required amount of LPM4870108.

Levigate the LPM4870108 powder with a small amount of the vehicle to form a paste.

Gradually add the remaining vehicle while continuously stirring or vortexing to create a

homogenous suspension.

The final concentration should be prepared based on the desired dosage and the

administration volume for the animal model (e.g., 5 or 10 mL/kg for rats and mice,

respectively).[4]

In Vivo Pharmacokinetics and Toxicity Data
Pharmacokinetic and toxicity data for LPM4870108 have been evaluated in rats and rhesus

monkeys.

Rat Pharmacokinetic Parameters[1]
Parameter Male Female

Dose (i.v.) 2 mg/kg 2 mg/kg

t₁/₂ (h) 0.87 2.21

Cl (mL/kg/min) 19.3 8.19

AUC₀-t (nM·h) 4191 10282

Dose (p.o.) 10 mg/kg 10 mg/kg

Oral Bioavailability (F%) 56.0 61.9

Cₘₐₓ (nM) 6384 6628

Tₘₐₓ (h) 0.667 0.667
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Toxicity Observations
Rats: At doses of 10 or 20 mg/kg/day, treatment-related toxicities included corneal

inflammation, splenic lymphocytopenia, hepatocyte vacuolar degeneration, and scab

formation.[4][5] The maximum tolerated dose in an acute toxicity study was 300 mg/kg.[4][5]

Rhesus Monkeys: Daily oral administration of up to 20 mg/kg/day for 4 weeks was well-

tolerated, with observed effects such as gait disturbance and impaired balance being

attributed to on-target Trk inhibition and were reversible.[7] The Highest Non-Severely Toxic

Dose (HNSTD) was determined to be 20 mg/kg/day.[7]

Conclusion
LPM4870108 is a promising pan-Trk inhibitor with potent anti-tumor activity. Proper handling,

stock preparation, and formulation are critical for obtaining reliable and reproducible results in

preclinical studies. The provided protocols and data serve as a comprehensive guide for

researchers utilizing this compound in their investigations. It is essential to adhere to

institutional guidelines for animal care and use when conducting in vivo experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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